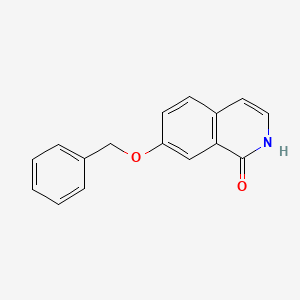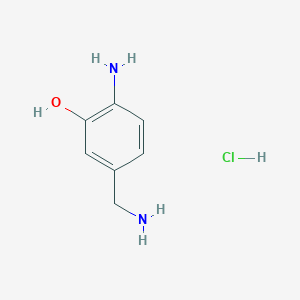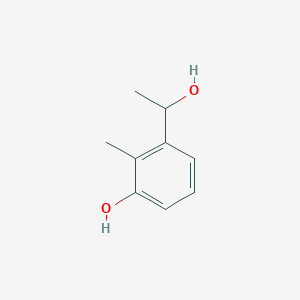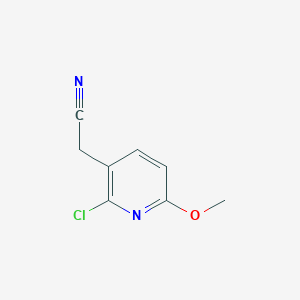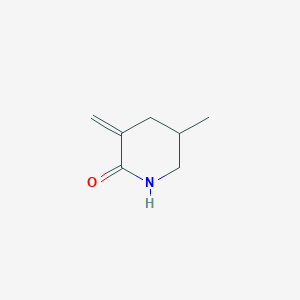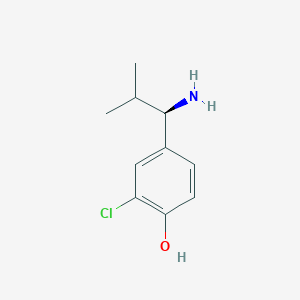
(R)-4-(1-Amino-2-methylpropyl)-2-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-Amino-2-methylpropyl)-2-chlorophenol is a chiral compound with significant potential in various scientific fields. This compound features a phenol group substituted with a chlorine atom and an amino group attached to a methylpropyl chain. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-methylpropyl)-2-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the 2-position.
Amination: The chlorinated phenol is then subjected to amination using ®-1-amino-2-methylpropylamine under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-Amino-2-methylpropyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-4-(1-Amino-2-methylpropyl)-2-chlorophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-4-(1-Amino-2-methylpropyl)-2-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(1-Amino-2-methylpropyl)aniline
- (1S)-(−)-(1-Amino-2-methylpropyl)phosphonic acid
- 2-Amino-2-methyl-1-propanol
Uniqueness
®-4-(1-Amino-2-methylpropyl)-2-chlorophenol stands out due to its unique combination of functional groups and chiral center, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of ®-4-(1-Amino-2-methylpropyl)-2-chlorophenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
4-[(1R)-1-amino-2-methylpropyl]-2-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-6(2)10(12)7-3-4-9(13)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
HXAKIUJGSPZQKX-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=CC(=C(C=C1)O)Cl)N |
Kanonische SMILES |
CC(C)C(C1=CC(=C(C=C1)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


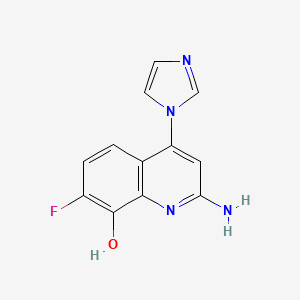
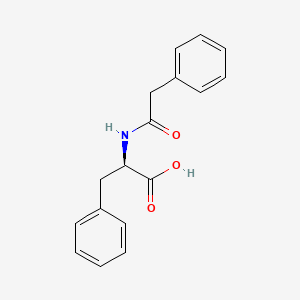
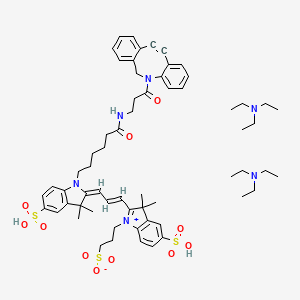
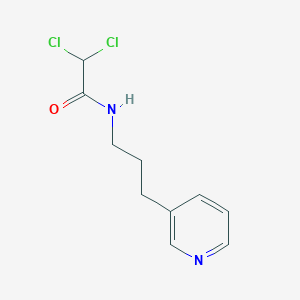

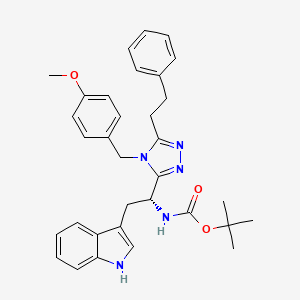
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)
